3-Methyl-L-phenylalanine

Vue d'ensemble

Description

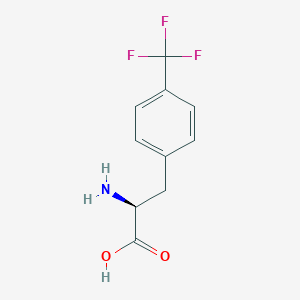

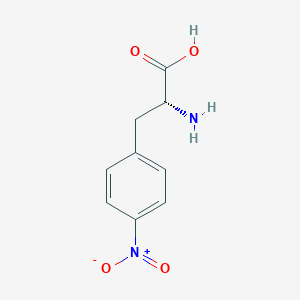

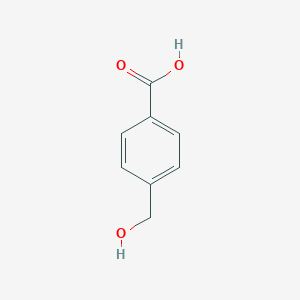

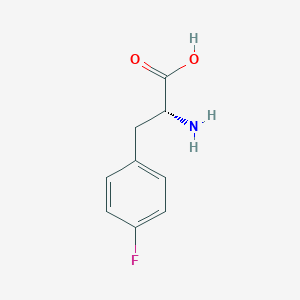

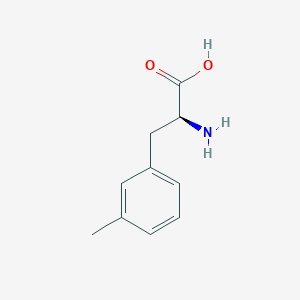

La 3-Méthylphénylalanine est un composé organique appartenant à la classe de la phénylalanine et de ses dérivés. Elle se caractérise par la présence d’un groupe méthyle lié au cycle phényle de la phénylalanine.

Mécanisme D'action

Le mécanisme d’action de la 3-Méthylphénylalanine implique son interaction avec des cibles moléculaires et des voies spécifiques. On sait qu’elle agit sur des enzymes telles que la cathepsine B, influençant divers processus biochimiques. Les effets du composé sont médiés par sa liaison aux sites actifs des protéines cibles, ce qui conduit à des modifications de leur activité et de leur fonction .

Composés similaires :

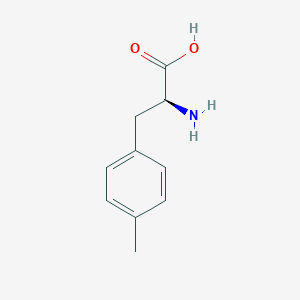

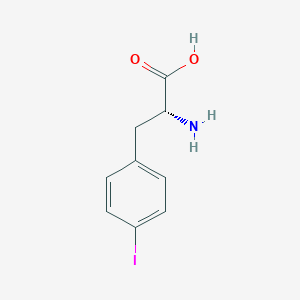

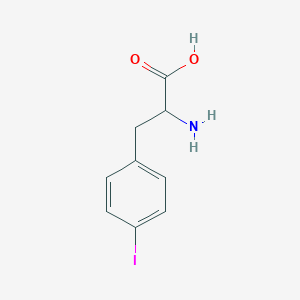

- Phénylalanine

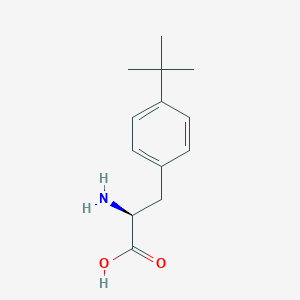

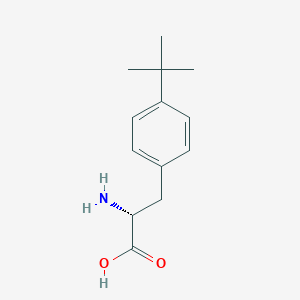

- 4-Méthylphénylalanine

- 2-Méthylphénylalanine

Comparaison : La 3-Méthylphénylalanine est unique en raison de la position du groupe méthyle sur le cycle phényle, ce qui confère des propriétés chimiques et biologiques distinctes. Comparée à la phénylalanine, la 3-Méthylphénylalanine présente une réactivité et une interaction différentes avec les enzymes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l’industrie .

Analyse Biochimique

Biochemical Properties

3-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be a substrate for enzymes like phenylalanine hydroxylase, which converts phenylalanine into tyrosine . The nature of these interactions is largely dependent on the specific molecular structure of this compound.

Cellular Effects

It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other phenylalanine derivatives .

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of phenylalanine. Phenylalanine is a precursor in the biosynthesis of other amino acids and bioactive compounds

Transport and Distribution

It is plausible that it may interact with transporters or binding proteins, similar to other amino acids .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other amino acids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 3-Méthylphénylalanine peut être réalisée par plusieurs méthodes. Une approche courante implique la méthylamination réductrice du phénylpyruvate en utilisant des micro-organismes modifiés génétiquement tels que Corynebacterium glutamicum. Cette méthode implique l’utilisation d’enzymes spécifiques et de conditions pour atteindre des rendements élevés et une énantiopureté .

Méthodes de production industrielle : La production industrielle de la 3-Méthylphénylalanine implique souvent l’utilisation de procédés de fermentation avec des micro-organismes génétiquement modifiés. Ces processus sont optimisés pour assurer une productivité élevée et une rentabilité. L’utilisation du glucose ou du xylose comme sources de carbone a été rapportée pour soutenir la production de 3-Méthylphénylalanine avec des rendements significatifs .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Méthylphénylalanine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont influencées par les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder la 3-Méthylphénylalanine.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour les réactions de réduction.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants dans des conditions spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

La 3-Méthylphénylalanine a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction dans la synthèse de divers composés organiques et comme auxiliaire chiral dans la synthèse asymétrique.

Biologie : Le composé est étudié pour son rôle dans la synthèse des protéines et les voies métaboliques.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.

Applications De Recherche Scientifique

3-Methylphenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Comparaison Avec Des Composés Similaires

- Phenylalanine

- 4-Methylphenylalanine

- 2-Methylphenylalanine

Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921552 | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-37-3 | |

| Record name | 3-Methyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.